Cyano(4-fluorophenyl)methyl diethyl phosphate
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Overview
Description
Cyano(4-fluorophenyl)methyl diethyl phosphate is an organophosphorus compound with a cyano group, a fluorophenyl group, and a diethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(4-fluorophenyl)methyl diethyl phosphate typically involves the reaction of 4-fluorobenzyl cyanide with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyano(4-fluorophenyl)methyl diethyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyano(4-fluorophenyl)methyl diethyl phosphate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano(4-fluorophenyl)methyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phosphate group can participate in phosphorylation reactions. These interactions can affect various biochemical pathways and processes, making the compound of interest in both biological and chemical research.
Comparison with Similar Compounds
Similar Compounds
- Cyano(4-chlorophenyl)methyl diethyl phosphate
- Cyano(4-bromophenyl)methyl diethyl phosphate
- Cyano(4-methylphenyl)methyl diethyl phosphate
Uniqueness
Cyano(4-fluorophenyl)methyl diethyl phosphate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
CAS No. |
921627-18-1 |
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Molecular Formula |
C12H15FNO4P |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
[cyano-(4-fluorophenyl)methyl] diethyl phosphate |
InChI |
InChI=1S/C12H15FNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
ZBICSXQUCGLVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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